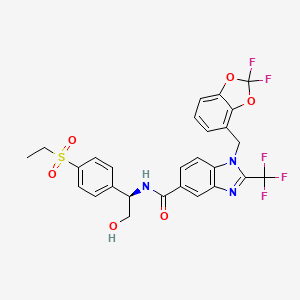![molecular formula C25H22N8O5S B15145240 4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B15145240.png)
4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol is a complex organic compound that combines the structural features of 4-hydroxybenzenesulfonic acid and a quinoline-triazolopyrazine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxybenzenesulfonic acid typically involves the sulfonation of phenol with concentrated sulfuric acid. The reaction is carried out by heating phenol with sulfuric acid at elevated temperatures, resulting in the formation of 4-hydroxybenzenesulfonic acid .
For the synthesis of the quinoline-triazolopyrazine derivative, a multi-step process is employed.
Industrial Production Methods
Industrial production of 4-hydroxybenzenesulfonic acid involves the continuous sulfonation of phenol using sulfuric acid in a controlled reactor system. The reaction conditions are optimized to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
4-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzenesulfonic acids.
科学的研究の応用
4-hydroxybenzenesulfonic acid and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Employed in biochemical assays and as enzyme inhibitors.
Medicine: Investigated for their potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of resins, coatings, and as additives in electroplating processes.
作用機序
The mechanism of action of 4-hydroxybenzenesulfonic acid derivatives involves their interaction with specific molecular targets. These compounds can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The quinoline-triazolopyrazine moiety is known to interact with DNA and proteins, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
Phenol-4-sulfonic acid: Similar in structure but lacks the quinoline-triazolopyrazine moiety.
4-hydroxyphenylsulfonic acid: Another related compound with similar chemical properties.
Uniqueness
The uniqueness of 4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the sulfonic acid and quinoline-triazolopyrazine moieties allows for diverse applications and interactions in various fields .
特性
分子式 |
C25H22N8O5S |
|---|---|
分子量 |
546.6 g/mol |
IUPAC名 |
4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C19H16N8O.C6H6O4S/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16;7-5-1-3-6(4-2-5)11(8,9)10/h1-5,8-10,12,28H,6-7,11H2;1-4,7H,(H,8,9,10) |
InChIキー |
IVOMZNMWVCWDBF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1.C1=CC(=CC=C1O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


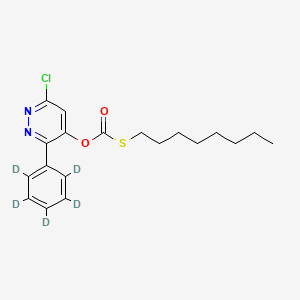
![(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B15145166.png)
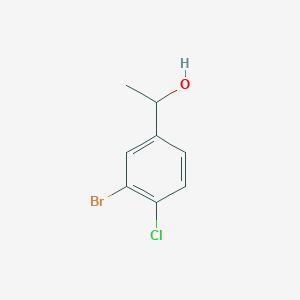
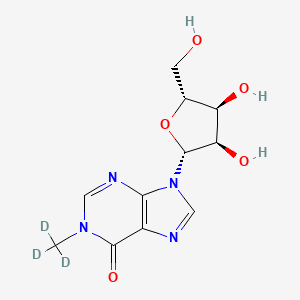
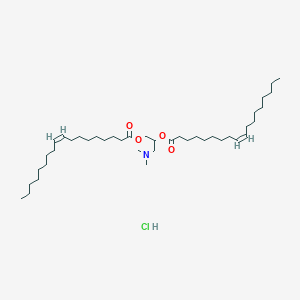
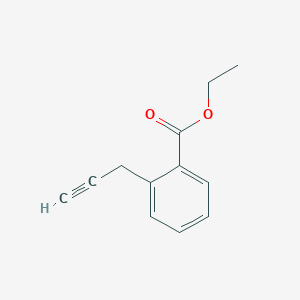

![4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one](/img/structure/B15145199.png)
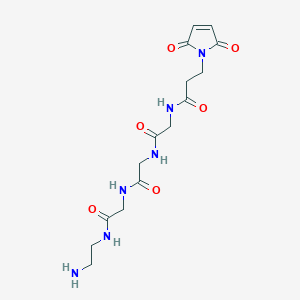
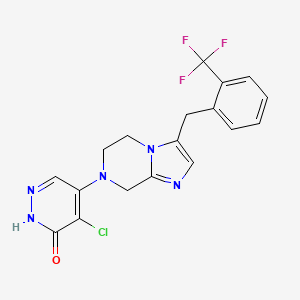
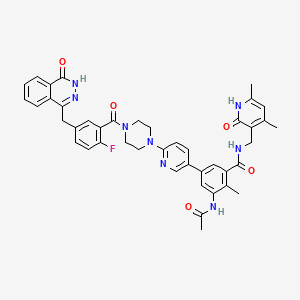
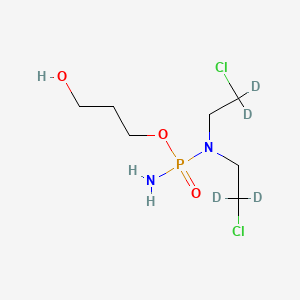
![4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B15145252.png)
